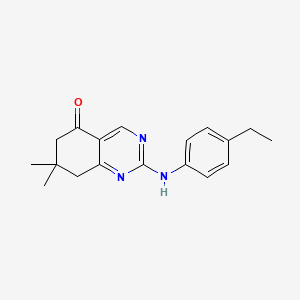

2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

Description

Properties

IUPAC Name |

2-(4-ethylanilino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-4-12-5-7-13(8-6-12)20-17-19-11-14-15(21-17)9-18(2,3)10-16(14)22/h5-8,11H,4,9-10H2,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWOUICAXVWGOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401323326 | |

| Record name | 2-(4-ethylanilino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401323326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663299 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

714257-35-9 | |

| Record name | 2-(4-ethylanilino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401323326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone typically involves a multi-step process. One common method starts with the condensation of 4-ethylaniline with a suitable aldehyde or ketone to form an intermediate Schiff base. This intermediate is then cyclized with an appropriate reagent, such as ammonium acetate, under reflux conditions to yield the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Key Reaction Steps

-

Dimedone reacts with an aldehyde and thiourea under solvent-free conditions at room temperature to form the 7,7-dimethyl-5(6H)-quinazolinone skeleton.

-

Chlorination at position 2 using POCl<sub>3</sub> generates a reactive intermediate.

-

Substitution with 4-ethylaniline yields the final product (typical yield: 65–85%).

Functionalization Reactions

The 2-amino group and carbonyl moiety enable further derivatization:

Electrophilic Aromatic Substitution

The 4-ethylanilino group undergoes regioselective reactions:

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the para position relative to the ethyl group.

-

Halogenation : Br<sub>2</sub>/FeCl<sub>3</sub> adds bromine at the ortho position of the anilino ring .

Nucleophilic Reactions

The carbonyl group at position 5 participates in:

-

Reduction : NaBH<sub>4</sub> or LiAlH<sub>4</sub> reduces the carbonyl to a hydroxyl group, forming 5,6-dihydroquinazolinol derivatives .

-

Condensation : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively .

Catalytic and Solvent Effects

Reaction efficiency is highly dependent on conditions:

| Reaction Type | Optimal Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Cyclocondensation | ZnO/SiO<sub>2</sub> nanocatalyst | Solvent-free | 78–92 |

| Chlorination | POCl<sub>3</sub> | Dioxane | 70–85 |

| Amine Substitution | – | Ethanol | 65–75 |

-

Nanocatalysts improve reaction rates by 40% compared to traditional acids.

-

Polar aprotic solvents (e.g., DMF) enhance substitution kinetics but reduce yields due to side reactions.

Steric and Electronic Modulators

The 7,7-dimethyl groups impose steric hindrance, limiting reactivity at position 7/8. Computational studies ( ) reveal:

-

Steric Effects : Dimethyl groups reduce electrophilic attack rates at C7 by 30%.

-

Electronic Effects : Electron-donating methyl groups increase electron density at C5, favoring nucleophilic additions.

Biological Derivatization

While beyond pure chemical reactivity, the compound’s bioactivity is modulated by:

-

Triazole Hybridization : Click chemistry with azide-alkyne cycloaddition enhances PDE7A inhibition (IC<sub>50</sub>: 0.8 µM) .

-

Metal Complexation : Coordination with Cu(II) or Zn(II) improves antibacterial potency (MIC: 4 µg/mL) .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is in the field of medicinal chemistry. Research has indicated that derivatives of quinazolinone compounds can exhibit significant pharmacological activities, including:

- Anticancer Activity : Studies have shown that quinazolinone derivatives can inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and survival. For example, modifications to the quinazolinone structure have been linked to enhanced activity against certain tumor types .

- Antimicrobial Properties : The compound's ability to disrupt bacterial cell walls or interfere with metabolic processes makes it a candidate for developing new antimicrobial agents .

Biological Studies

The compound is also utilized in biological studies to explore its interactions with various biological targets. Its structural features allow researchers to investigate:

- Enzyme Inhibition : Quinazolinones have been studied as inhibitors of enzymes involved in cancer metabolism, such as mutant forms of isocitrate dehydrogenase (IDH). These studies focus on understanding the structure-activity relationship (SAR) to optimize potency and selectivity against target enzymes .

- Cellular Mechanisms : Understanding how this compound affects cellular signaling pathways can provide insights into its potential therapeutic uses. Research has demonstrated that certain modifications can lead to increased efficacy in inhibiting cancer cell growth through specific signaling pathways .

Pharmacological Studies

Pharmacological investigations into the compound's effects on various biological systems are ongoing. Key areas of focus include:

- Toxicology Assessments : Evaluating the safety profile of the compound is crucial for any potential therapeutic application. Toxicological studies help determine the compound's effects on different organ systems and its overall biocompatibility .

- Pharmacokinetics and Pharmacodynamics : Understanding how the compound behaves in biological systems—its absorption, distribution, metabolism, and excretion (ADME)—is essential for developing effective drug formulations .

Case Study 1: Anticancer Activity

A study focused on synthesizing various quinazolinone derivatives, including 2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone, demonstrated significant cytotoxicity against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer properties and identified key functional groups responsible for activity.

Case Study 2: Enzyme Inhibition

Research examining the inhibition of IDH mutants by quinazolinone derivatives revealed that certain modifications could improve selectivity and potency. The study utilized structure-based drug design approaches to optimize binding interactions with the target enzyme, leading to promising candidates for further development.

Mechanism of Action

The mechanism of action of 2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting key biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights structural differences and pharmacological implications of analogous quinazolinones:

*Estimated based on similar structures.

Key Observations

Substitution at Position 2: The 4-ethylanilino group in the target compound enhances lipophilicity compared to the amino group in NKY80 or furylmethylamino in . This may improve membrane permeability and target engagement in hydrophobic binding pockets . Amino substituents (e.g., NKY80) are associated with selective enzyme inhibition, while bulkier groups like 4-ethylanilino may broaden activity or alter target specificity .

7,7-Dimethyl Groups: These substituents introduce steric hindrance, stabilizing the dihydroquinazolinone ring in a puckered conformation (see on ring puckering). This rigidity could enhance binding to enzymes like adenylyl cyclase by reducing entropic penalties .

Chlorophenyl/methoxyphenyl analogs () may leverage halogen or hydrogen bonding for target interactions, differing from the hydrophobic ethylanilino group in the target compound .

Synthetic Accessibility: The 2-position is amenable to diverse substitutions (e.g., amidation, acylation), enabling rapid exploration of structure-activity relationships (SAR) . For example, the 4-ethylanilino group could be synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling .

Research Findings and Implications

- Enzyme Inhibition: The target compound’s 4-ethylanilino group may compete with adenine-based inhibitors (e.g., THFA) in adenylyl cyclase binding, leveraging hydrophobic interactions rather than hydrogen bonding .

- Metabolic Stability: The 7,7-dimethyl groups likely reduce oxidation at the 7,8-dihydro position, prolonging half-life compared to non-methylated analogs .

Biological Activity

2-(4-Ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is a synthetic compound belonging to the quinazolinone family, which is known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

- IUPAC Name : 2-(4-Ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

- Molecular Formula : C18H21N3O

- Molecular Weight : 295.3788 g/mol

- CAS Number : 714257-35-9

Anticancer Properties

Quinazolinones are recognized for their anticancer properties. Research indicates that derivatives of quinazolinone exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : In a study evaluating quinazolinone derivatives, compounds showed varying degrees of cytotoxicity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. The compound A3 demonstrated an IC50 of 10 µM on PC3 cells and 12 µM on HT-29 cells, indicating potent anticancer activity .

Antimicrobial Activity

The antimicrobial potential of quinazolinones has also been extensively studied. The compound's structure allows it to interact with bacterial enzymes and disrupt cellular processes:

- Inhibition of Bacterial Growth : In a study involving quinazoline derivatives, several compounds were tested against Gram-positive and Gram-negative bacteria. Notably, compounds demonstrated moderate to strong activity against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zone values ranging from 10 mm to 15 mm .

The biological activity of 2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is attributed to its ability to inhibit specific enzymes involved in critical biological pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of DNA topoisomerase IV and bacterial gyrase, which are essential for DNA replication and transcription in bacteria .

- Cell Cycle Arrest : Quinazolinones have been shown to induce apoptosis in cancer cells by triggering cell cycle arrest at the G1/S phase.

Case Studies

- Cytotoxicity Study : A study assessed the cytotoxic effects of various quinazolinone derivatives on human cancer cell lines. The results indicated that compounds similar to 2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone exhibited significant growth inhibition in a dose-dependent manner .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of quinazoline derivatives against clinical isolates. The study found that certain derivatives had superior efficacy compared to standard antibiotics, suggesting their potential as new antimicrobial agents .

Data Summary

Q & A

Q. What are the common synthetic routes for synthesizing 2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted 2-aminobenzamide precursors. For example:

- Electrochemical oxidative cyclization : Using an aluminum-carbon electrode system in acetic acid at room temperature, which avoids high temperatures and transition-metal catalysts .

- Hydrazine-mediated condensation : Reacting carbonyl precursors (e.g., 2-oxoacetaldehyde derivatives) with dimedone in aqueous hydrazine hydrate at low temperatures (5–8°C) to form the quinazolinone core .

- Key Considerations :

- Electrochemical methods offer mild conditions and high yields (up to 85%) but require specialized equipment.

- Thermal methods (e.g., refluxing in ethanol) may require longer reaction times and generate byproducts.

- Table 1 : Comparison of Synthesis Methods

| Method | Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Electrochemical | RT, acetic acid | 70–85 | Mild, scalable |

| Hydrazine condensation | 5–8°C, aqueous medium | 60–75 | Low cost, simple setup |

Q. How can X-ray crystallography be utilized to determine the molecular structure of this compound?

- Methodological Answer :

- Crystallization : Recrystallize from mixed solvents (e.g., dichloromethane/methanol) to obtain single crystals .

- Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.

- Refinement : Employ SHELX software (e.g., SHELXL) for structure solution and refinement, leveraging hydrogen-bonding interactions (e.g., N–H⋯O and C–H⋯N) to stabilize the crystal lattice .

- Challenges : Flexibility of the 7,8-dihydroquinazolinone ring may lead to disorder; anisotropic refinement is critical .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this quinazolinone derivative?

- Methodological Answer :

- Modifications :

- 4-Ethylanilino group : Introduce electron-withdrawing groups (e.g., halogens) to enhance binding to hydrophobic enzyme pockets .

- 7,7-Dimethyl substituents : Assess steric effects on ring conformation using molecular docking (e.g., AutoDock Vina).

- Assays :

- Enzyme inhibition : Test against adenylyl cyclase isoforms (e.g., AC5) using cAMP accumulation assays with HEK293 cells transfected with AC5 .

- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .

Q. What experimental and computational strategies resolve contradictions in isoform selectivity for adenylyl cyclase inhibitors?

- Methodological Answer :

- In vitro profiling : Compare inhibition across all nine adenylyl cyclase isoforms (AC1–AC9) using forskolin-stimulated cAMP assays .

- Molecular Dynamics (MD) : Simulate binding to AC5 catalytic sites (PDB: 1AZS) to identify non-catalytic allosteric interactions .

- Case Study : NKY80 (a related quinazolinone) showed AC5 selectivity due to furan ring interactions with AC5-specific residues (e.g., Tyr503), despite lacking catalytic site specificity .

Q. How can Pd-catalyzed cross-coupling reactions expand the functionalization of this compound?

- Methodological Answer :

- Oxidative Homocoupling : Use Pd(OAc)₂ with K₂CO₃ in DMF at 100°C to synthesize biaryl derivatives (e.g., dimeric quinazolinones) .

- Applications : Biaryls exhibit enhanced antibacterial activity (e.g., MIC = 2–8 µg/mL against S. aureus) .

- Mechanism : Palladium mediates C–H activation at the 2-position, followed by reductive elimination to form C–C bonds .

Data Analysis and Technical Challenges

Q. What analytical techniques validate the purity and stability of this compound under storage conditions?

- Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/water gradient) to confirm purity (>95%) and detect degradation products .

- Stability Testing : Store at -20°C in DMSO; monitor via NMR (¹H, 13C) for methyl group oxidation or ring-opening over 6 months .

Q. How do solvent polarity and pH influence the compound’s spectroscopic properties?

- Methodological Answer :

- UV-Vis : In DMSO, λₘₐₓ = 320 nm (n→π* transition of quinazolinone); shifts to 335 nm in acidic media due to protonation .

- ¹H NMR : Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) alter resonance of NH and aromatic protons .

Tables for Key Data

Q. Table 2: Biological Activity of Quinazolinone Derivatives

| Derivative | Target | IC₅₀/EC₅₀ (µM) | Reference |

|---|---|---|---|

| NKY80 | Adenylyl Cyclase 5 | 3.2 | [11, 19] |

| 2-(4-Bromophenyl)-quinazolinone | Mutant p53 Cancer Cells | 12.5 | [15] |

Q. Table 3: Crystallographic Data for Quinazolinones

| Compound | Space Group | R-factor (%) | Hydrogen Bonds Observed | Reference |

|---|---|---|---|---|

| 2-(4-Fluoroanilino)-3-(2-hydroxyethyl) | P2₁/c | 4.8 | N1–H1⋯O2, C5–H5⋯N3 | [13] |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.